molecular formula C7H14N2O2 B14211291 1,3-Diaminopropan-2-yl cyclopropanecarboxylate CAS No. 791045-87-9

1,3-Diaminopropan-2-yl cyclopropanecarboxylate

Cat. No.: B14211291
CAS No.: 791045-87-9
M. Wt: 158.20 g/mol
InChI Key: WAODFKKBTBMPQB-UHFFFAOYSA-N
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Description

1,3-Diaminopropan-2-yl cyclopropanecarboxylate is an organic compound that features a cyclopropane ring attached to a carboxylate group and a 1,3-diaminopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diaminopropan-2-yl cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with 1,3-diaminopropane. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Diaminopropan-2-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amine groups or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Diaminopropan-2-yl cyclopropanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-diaminopropan-2-yl cyclopropanecarboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby affecting their activity. The cyclopropane ring can introduce strain into the molecule, making it more reactive and capable of participating in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diaminopropan-2-yl cyclopropanecarboxylate is unique due to the combination of the cyclopropane ring and the diamine moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with metal ions, making it valuable in various research and industrial applications.

Properties

CAS No.

791045-87-9

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

1,3-diaminopropan-2-yl cyclopropanecarboxylate

InChI

InChI=1S/C7H14N2O2/c8-3-6(4-9)11-7(10)5-1-2-5/h5-6H,1-4,8-9H2

InChI Key

WAODFKKBTBMPQB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)OC(CN)CN

Origin of Product

United States

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